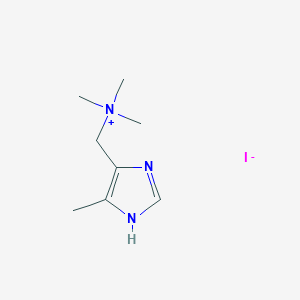
N,N,N-Trimethyl(5-methyl-1H-imidazol-4-yl)methanaminium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Trimethyl(5-methyl-1H-imidazol-4-yl)methanaminium iodide is a quaternary ammonium salt derived from imidazole. This compound is notable for its unique structure, which includes a positively charged nitrogen atom within the imidazole ring, making it a valuable compound in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Trimethyl(5-methyl-1H-imidazol-4-yl)methanaminium iodide typically involves the methylation of 5-methyl-1H-imidazole. One common method is the reaction of 5-methyl-1H-imidazole with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{5-methyl-1H-imidazole} + \text{CH}_3\text{I} \rightarrow \text{this compound} ]
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: N,N,N-Trimethyl(5-methyl-1H-imidazol-4-yl)methanaminium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, although the quaternary ammonium group remains relatively stable.
Common Reagents and Conditions:
Substitution: Reactions with silver nitrate to form the corresponding nitrate salt.
Oxidation: Use of oxidizing agents like hydrogen peroxide under mild conditions.
Major Products:
Substitution: Formation of different quaternary ammonium salts.
Oxidation: Potential formation of imidazole N-oxides.
Applications De Recherche Scientifique
N,N,N-Trimethyl(5-methyl-1H-imidazol-4-yl)methanaminium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Acts as a model compound for studying the behavior of quaternary ammonium compounds in biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the production of ionic liquids and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of N,N,N-Trimethyl(5-methyl-1H-imidazol-4-yl)methanaminium iodide involves its interaction with negatively charged species due to its positive charge. This interaction can disrupt biological membranes or facilitate the transfer of ions across phases in chemical reactions. The molecular targets include cell membranes and various enzymes that interact with quaternary ammonium compounds.
Comparaison Avec Des Composés Similaires
1-Methylimidazole: A precursor in the synthesis of N,N,N-Trimethyl(5-methyl-1H-imidazol-4-yl)methanaminium iodide.
Tetramethylammonium iodide: Another quaternary ammonium salt with similar properties but lacks the imidazole ring.
Uniqueness: this compound is unique due to the presence of the imidazole ring, which imparts additional chemical reactivity and biological activity compared to other quaternary ammonium salts.
This compound’s versatility and unique properties make it a valuable tool in various fields of research and industry.
Propriétés
Numéro CAS |
88836-37-7 |
|---|---|
Formule moléculaire |
C8H16IN3 |
Poids moléculaire |
281.14 g/mol |
Nom IUPAC |
trimethyl-[(5-methyl-1H-imidazol-4-yl)methyl]azanium;iodide |
InChI |
InChI=1S/C8H16N3.HI/c1-7-8(10-6-9-7)5-11(2,3)4;/h6H,5H2,1-4H3,(H,9,10);1H/q+1;/p-1 |
Clé InChI |
DMMJRSZZJPTYFU-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(N=CN1)C[N+](C)(C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


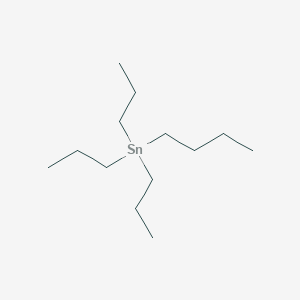
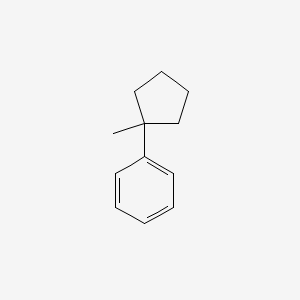
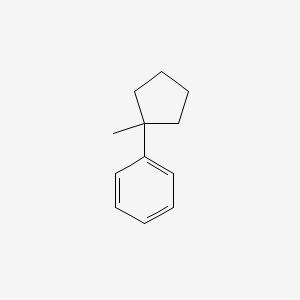
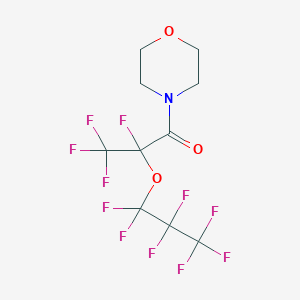
![5-[(benzylsulfanyl)methyl]-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14148231.png)
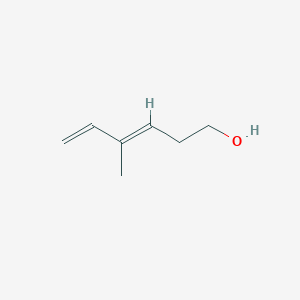
![4-{[7-(Dimethylamino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino}phenol](/img/structure/B14148236.png)
![N-[2-(1H-imidazol-5-yl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B14148244.png)
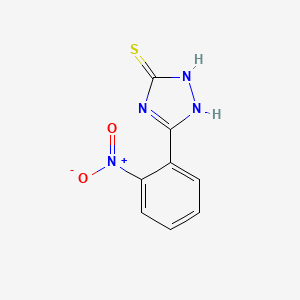
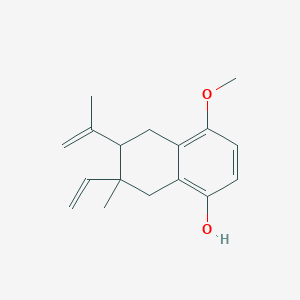
![2-amino-N'-[2-(trifluoroacetyl)cyclopent-1-en-1-yl]benzohydrazide](/img/structure/B14148265.png)
![N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-(1-methylethyl)benzamide](/img/structure/B14148266.png)
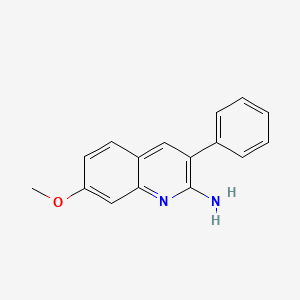
![2-(3,4-dimethoxyphenyl)-5-methylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B14148281.png)
